Cas no 149848-03-3 (1-Piperazinepropanol,4-methyl-a-phenyl-, 1-benzoate)

1-Piperazinepropanol,4-methyl-a-phenyl-, 1-benzoate structure
149848-03-3 structure
Product name:1-Piperazinepropanol,4-methyl-a-phenyl-, 1-benzoate
CAS No:149848-03-3
MF:C21H26N2O2
MW:338.44334
CID:183290
PubChem ID:3073534

1-Piperazinepropanol,4-methyl-a-phenyl-, 1-benzoate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanol,4-methyl-a-phenyl-, 1-benzoate
    • [3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate
    • 1-Piperazinepropanol, 4-methyl-alpha-phenyl-, benzoate (ester)
    • 4-Methyl-alpha-phenyl-1-piperazinepropanol benzoate (ester)
    • [3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] benzoate
    • 149848-03-3
    • 3-(4-METHYLPIPERAZIN-1-YL)-1-PHENYLPROPYL BENZOATE
    • DTXSID90933772
    • Inchi: InChI=1S/C21H26N2O2/c1-22-14-16-23(17-15-22)13-12-20(18-8-4-2-5-9-18)25-21(24)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3
    • InChI Key: KAAQYRJCYGRFDW-UHFFFAOYSA-N
    • SMILES: CN1CCN(CCC(C2=CC=CC=C2)OC(C2=CC=CC=C2)=O)CC1

Computed Properties

  • Exact Mass: 338.19958
  • Monoisotopic Mass: 338.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.104
  • Boiling Point: 466.1°Cat760mmHg
  • Flash Point: 235.7°C
  • Refractive Index: 1.566
  • PSA: 32.78

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